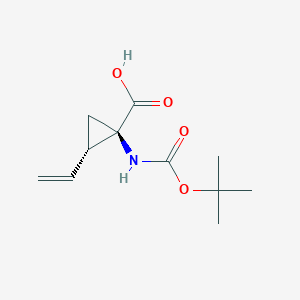

(1R,2S)-1-tert-Butoxycarbonylamino-2-vinylcyclopropanecarboxylic acid

Description

(1R,2S)-1-tert-Butoxycarbonylamino-2-vinylcyclopropanecarboxylic acid (abbreviated as Boc-vinyl-ACCA) is a sterically constrained, non-proteinogenic amino acid derivative. It serves as a critical intermediate in synthesizing hepatitis C virus (HCV) NS3/4A protease inhibitors, such as grazoprevir and paritaprevir .

Properties

IUPAC Name |

(1R,2S)-2-ethenyl-1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopropane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO4/c1-5-7-6-11(7,8(13)14)12-9(15)16-10(2,3)4/h5,7H,1,6H2,2-4H3,(H,12,15)(H,13,14)/t7-,11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFAQWADNTLIWMG-RDDDGLTNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1(CC1C=C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@]1(C[C@H]1C=C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60438941 | |

| Record name | (1R,2S)-1-[(tert-Butoxycarbonyl)amino]-2-ethenylcyclopropane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60438941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

159622-10-3 | |

| Record name | (1R,2S)-1-[[(1,1-Dimethylethoxy)carbonyl]amino]-2-ethenylcyclopropanecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=159622-10-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (1R,2S)-1-[(tert-Butoxycarbonyl)amino]-2-ethenylcyclopropane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60438941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Steps and Optimization

The glycine Schiff base (I) undergoes dialkylation with trans-1,4-dibromo-2-butene (II) in the presence of a strong base (e.g., KHMDS), generating a racemic cyclopropane intermediate (III) . Key factors influencing diastereoselectivity include:

Diastereoselectivity Challenges

Initial attempts yielded a 3:1 diastereomeric ratio (d.r.) favoring the undesired cis-isomer. Optimization via ligand-accelerated catalysis (e.g., chiral crown ethers) improved d.r. to 8:1.

Enzymatic Resolution with Alcalase

Racemic vinyl-ACCA (III) is resolved using Alcalase 2.4L, a serine protease esterase. The enzyme selectively hydrolyzes the (1R,2S)-enantiomer’s ester group, yielding the free carboxylic acid (IV) with >99% enantiomeric excess (e.e.). Challenges included:

-

Product inhibition : High substrate concentrations (>1 M) reduced reaction rates. Mitigation involved intermittent feeding of racemate or chemical resolution via diastereomeric salt formation.

-

Cycle time : Forcing conditions (50°C, pH 10) reduced hydrolysis time from 72 h to 24 h.

Hydrolysis of Ethyl Ester Derivative

Source details a streamlined route starting from (1R,2S)-1-tert-butoxycarbonylamino-2-vinylcyclopropanecarboxylic acid ethyl ester (V) .

Reaction Conditions and Yield

Workup and Purification

-

Solvent removal : Rotary evaporation under reduced pressure.

-

Wash protocol : Crude product is washed with cold H<sub>2</sub>O to remove LiCl byproducts.

Transesterification with Formic Acid

Patent EP0879813A1 (Source) discloses a transesterification method using cyclopropanecarboxylic acid esters and formic acid.

Catalyst and Temperature Optimization

Distillation and Product Isolation

-

Vacuum distillation : Applied at 500–1,000 hPa to isolate cyclopropanecarboxylic acid.

Comparative Analysis of Synthetic Routes

Chemical Reactions Analysis

Key Reactions

The compound participates in several important chemical reactions:

-

Nucleophilic Substitution: The Boc-protected amino group can undergo nucleophilic substitution reactions, allowing for further functionalization.

-

Esterification: The carboxylic acid moiety can react with alcohols to form esters, which are useful in various synthetic applications.

-

Decarboxylation: Under certain conditions, decarboxylation can occur, leading to the formation of cyclopropane derivatives.

Reactivity and Mechanisms

The reactivity of (1R,2S)-1-tert-Butoxycarbonylamino-2-vinylcyclopropanecarboxylic acid can be attributed to its functional groups:

-

Electrophilic Nature: The vinyl group is electrophilic and can participate in further reactions such as Michael additions or polymerization processes.

-

Stability of the Boc Group: The Boc protecting group provides stability during synthesis but can be removed under acidic conditions to reveal the free amino group for further reactions.

Example Derivatives

Several derivatives of this compound have been synthesized and evaluated for their biological activity:

| Compound Name | Activity | Reference |

|---|---|---|

| BILN 2061 | HCV NS3 Protease Inhibitor | |

| BI 201335 | Potent HCV Inhibitor |

Scientific Research Applications

Medicinal Chemistry

(1R,2S)-1-tert-Butoxycarbonylamino-2-vinylcyclopropanecarboxylic acid is utilized in the development of novel pharmaceuticals. Its structural features allow it to act as a building block for various bioactive compounds.

Case Study : A study demonstrated that derivatives of this compound exhibit significant activity against certain cancer cell lines, suggesting potential as anticancer agents .

Organic Synthesis

The compound serves as a versatile intermediate in organic synthesis. It can be transformed into various derivatives that are useful in synthesizing more complex molecules.

Example Reactions :

- Hydrogenation : The vinyl group can undergo hydrogenation to form saturated compounds.

- Nucleophilic Substitution : The BOC group can be removed under acidic conditions, allowing for further functionalization of the amine.

Material Science

Research has explored the use of this compound in creating polymers and other materials due to its unique chemical properties.

Case Study : A recent investigation focused on using BOC-protected amino acids in polymerization processes, resulting in materials with enhanced mechanical properties and thermal stability .

Data Table of Applications

Mechanism of Action

The mechanism by which (1R,2S)-1-tert-Butoxycarbonylamino-2-vinylcyclopropanecarboxylic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The vinyl group can participate in π-π interactions, while the Boc-protected amino group can form hydrogen bonds with active sites. These interactions can modulate the activity of biological pathways, leading to various biochemical effects.

Comparison with Similar Compounds

Key Properties:

- Molecular Formula: C₁₁H₁₇NO₄

- Molecular Weight : 227.26 g/mol

- CAS Numbers: 213316-50-8 (Biosynth) and 159622-10-3 (TCI America) (discrepancy noted; likely due to supplier-specific registrations).

- Functional Groups: tert-Butoxycarbonyl (Boc) protecting group on the amino moiety. Vinyl substituent on the cyclopropane ring. Free carboxylic acid group.

The Boc group enhances stability during synthetic processes, while the cyclopropane-vinyl scaffold imparts conformational rigidity, optimizing binding to viral protease active sites .

Comparison with Structurally Similar Compounds

The compound is compared below with three key analogs: the unprotected pharmacophore (vinyl-ACCA), its ethyl ester derivative, and cyclopropane amino acids with alternative substituents.

Table 1: Structural and Functional Comparison

Functional Group Impact

Boc Protection :

- Boc-vinyl-ACCA exhibits superior stability compared to vinyl-ACCA, which is prone to oxidation and undesired reactivity .

- Ethyl ester derivatives (e.g., CAS 259217-95-3) trade the carboxylic acid’s polarity for ester lipophilicity, enhancing membrane permeability in prodrug formulations .

Vinyl vs. Methyl Substituents :

- The vinyl group in Boc-vinyl-ACCA introduces steric hindrance and π-orbital interactions critical for protease inhibition .

- Methyl-substituted analogs (e.g., 6142-57-0) lack this reactivity, limiting their utility in antiviral applications .

Dual Protecting Groups: Compounds like (2S,4R)-5-Benzyloxycarbonylamino-2-Boc-amino-4-TIPS-pentanoic acid demonstrate the use of orthogonal protections for complex peptide syntheses, contrasting with Boc-vinyl-ACCA’s single functional role .

Physicochemical Properties

Commercial Availability and Purity

- Boc-vinyl-ACCA : Supplied by TCI America (≥98% purity ), Biosynth (discontinued ), and multiple Chinese suppliers (95–99% purity ).

- Vinyl-ACCA : Rarely available commercially; typically synthesized in-house .

Key Notes

CAS Discrepancy : The dual CAS numbers (213316-50-8 and 159622-10-3) likely reflect supplier-specific registrations rather than structural differences.

Stereochemical Sensitivity : The (1R,2S) configuration is essential for antiviral activity; enantiomers or diastereomers show reduced efficacy .

Supply Chain Variability : Discontinuation by major suppliers (e.g., Biosynth ) underscores reliance on custom synthesis for large-scale production.

Q & A

Q. What are the primary synthetic routes for synthesizing (1R,2S)-1-tert-Butoxycarbonylamino-2-vinylcyclopropanecarboxylic acid?

The synthesis typically involves three stages:

- Cyclopropanation : Formation of the cyclopropane ring via transition metal-catalyzed reactions (e.g., rhodium or palladium catalysts) with diazo compounds or vinyl precursors .

- Substituent Introduction : The vinyl group is introduced via cross-metathesis or nucleophilic addition, while the tert-butoxycarbonyl (Boc) protecting group is added using Boc anhydride under basic conditions .

- Carboxylic Acid Activation : Final deprotection or hydrolysis steps to generate the carboxylic acid moiety, often monitored by TLC or HPLC .

Q. How is the compound characterized to confirm its stereochemical purity?

Key analytical methods include:

- Chiral HPLC : To determine enantiomeric excess (e.g., using Chiralpak® columns) .

- NMR Spectroscopy : H and C NMR to confirm regiochemistry and substituent orientation (e.g., coupling constants for cyclopropane protons) .

- X-ray Crystallography : For absolute configuration validation, particularly in resolved intermediates .

Q. What are the recommended storage conditions to ensure compound stability?

- Store under inert atmosphere (argon/nitrogen) at -20°C to prevent Boc-group hydrolysis .

- Monitor degradation via periodic HPLC analysis, focusing on carboxylic acid formation or vinyl group oxidation .

Advanced Research Questions

Q. How can enantioselectivity be optimized during cyclopropanation?

Enantioselectivity depends on:

- Catalyst Design : Chiral transition metal complexes (e.g., Rh(II) with bis(oxazoline) ligands) improve stereocontrol .

- Solvent Effects : Polar aprotic solvents (e.g., DCM) enhance reaction rates and selectivity .

- Temperature Control : Lower temperatures (-40°C to 0°C) reduce racemization during cyclopropanation . Example Data :

| Catalyst | Solvent | Temp (°C) | ee (%) | Yield (%) |

|---|---|---|---|---|

| Rh(II)-bis(oxazoline) | DCM | -20 | 98 | 85 |

| Pd(0)-Phosphine | THF | 25 | 75 | 60 |

Q. What strategies resolve contradictions in reported synthetic yields?

Discrepancies often arise from:

- Impurity in Starting Materials : Use ultra-pure diazo compounds to avoid side reactions .

- Reaction Scalability : Batch vs. flow chemistry impacts reproducibility; microreactors improve heat/mass transfer for cyclopropanation .

- Workup Protocols : Acidic extraction conditions may hydrolyze Boc groups, reducing yields .

Q. How is the compound applied in designing enzyme inhibitors (e.g., HCV NS3/4A protease)?

- Pharmacophore Integration : The cyclopropane ring imposes conformational rigidity, enhancing binding to protease active sites .

- Structure-Activity Relationship (SAR) : Modifying the vinyl group (e.g., fluorination) improves metabolic stability, while Boc-group removal enables prodrug activation . Case Study :

- Inhibitor A : (1R,2S)-Boc-vinyl-cyclopropane scaffold → IC = 0.3 nM against HCV protease .

Q. What mechanistic insights explain cyclopropanation stereoselectivity?

Computational studies (DFT) reveal:

- Transition-State Geometry : Chair-like intermediates stabilize steric clashes between the catalyst and substituents .

- Non-Covalent Interactions : π-Stacking between the catalyst and vinyl group directs facial selectivity . Key Finding : Electron-withdrawing groups on the catalyst increase electrophilicity at the metal center, accelerating cyclopropanation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.